N-(2-pyrazinyl)-1,3-diaminopropane
Description
N-(2-Pyrazinyl)-1,3-diaminopropane is a diamine derivative where one terminal amine group of 1,3-diaminopropane is substituted with a 2-pyrazinyl moiety. The compound’s applications span coordination chemistry (e.g., Schiff base complexes in ) and biochemical inhibition (), though its pyrazinyl substitution may confer unique reactivity.
Properties
CAS No. |
125767-33-1 |
|---|---|
Molecular Formula |
C7H12N4 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N'-pyrazin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C7H12N4/c8-2-1-3-10-7-6-9-4-5-11-7/h4-6H,1-3,8H2,(H,10,11) |
InChI Key |
JEMXVGGRPVPTAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)NCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrazinyl)-1,3-diaminopropane typically involves the reaction of pyrazine derivatives with appropriate amines. One common method involves the reaction of 2-chloropyrazine with 3-aminopropylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyrazinyl)-1,3-diaminopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated pyrazine derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Halogenated pyrazine derivatives, nucleophiles (amines, thiols); solvents like dimethylformamide or acetonitrile; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
N-(2-pyrazinyl)-1,3-diaminopropane has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is employed in the development of advanced materials, including polymers and coordination complexes with unique properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(2-pyrazinyl)-1,3-diaminopropane involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it can inhibit kinase enzymes, leading to the disruption of signaling pathways essential for cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
1,3-Diaminopropane (Unsubstituted)
The parent compound lacks aromatic substituents, resulting in distinct properties:
- Reactivity: In aldoxime synthesis, 1,3-diaminopropane yields <20% product due to reduced nucleophilicity compared to ethylenediamine ().
- Coordination Chemistry : Forms stable complexes with transition metals, as seen in Fe(III)-Schiff base complexes ().
- Thermal Stability : Degrades similarly to 1,2-propanediamine and N-methylethylenediamine under heat, forming three major degradation products ().
Ethylenediamine (1,2-Diaminoethane)
- Reactivity : Superior nucleophile in aldoxime synthesis (high yields) due to shorter chain and optimal amine spacing ().
- Biological Activity: Inhibits deoxyhypusine synthesis with an IC50 of 91 μM, weaker than 1,3-diaminopropane (IC50 = 6.3 μM) ().
- Physical Properties: Lower boiling point (118°C) compared to 1,3-diaminopropane (135°C) ().
1,4-Butanediamine (Putrescine)
Oleyl Propylene Diamine
- Structure : Features a long hydrocarbon chain, enhancing hydrophobicity for surfactant applications.
- Functionality: Less reactive in substitution reactions compared to 1,3-diaminopropane due to steric hindrance ().
Functional and Reactivity Comparisons
Table 2: Physical and Coordination Properties
Key Research Findings
- Charge Spacing Effects: 1,3-Diaminopropane’s three-carbon chain enables selective interaction with sulfated polysaccharides via vicinal charge interactions, unlike ethylenediamine ().
- Inhibition Mechanisms: Both 1,3-diaminopropane and putrescine competitively inhibit spermidine binding in deoxyhypusine synthesis but differ in reverse reaction efficiency ().
- Synthetic Utility : Substituted derivatives (e.g., FMOC-protected) are critical intermediates in peptide synthesis (), while pyrazinyl variants may enhance metal-binding specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
